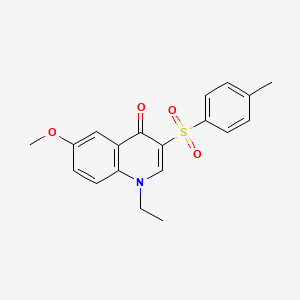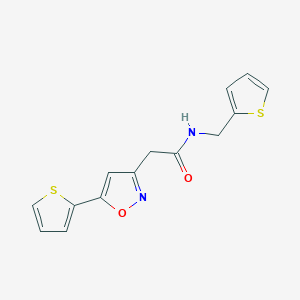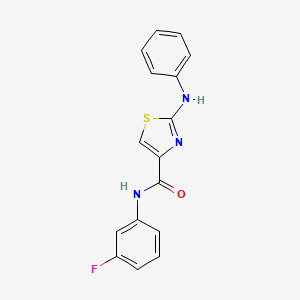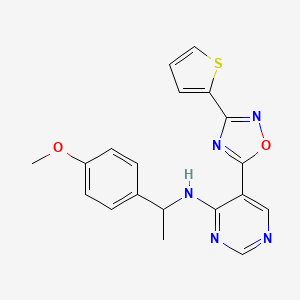
3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Heterocyclic compounds, which include molecules with rings containing atoms of at least two different elements, are of significant interest in medicinal chemistry due to their diverse therapeutic properties. The synthesis and characterization of novel heterocyclic compounds derived from structurally similar compounds to the one have been explored for their potential anti-inflammatory, analgesic, and antimicrobial activities. These studies highlight the potential of such compounds in developing new therapeutic agents.
- Synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related structures demonstrated promising anti-inflammatory and analgesic activities, suggesting a pathway for the development of new drugs (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular properties of compounds derived from or structurally similar to the queried chemical have been a focus, indicating their potential application in addressing resistant microbial strains and tuberculosis.
- A study on fluoroquinolone-based 4-thiazolidinones, which shares a structural motif with the compound of interest, showed significant antifungal and antibacterial activities, underscoring the compound's potential in antimicrobial research (Patel & Patel, 2010).
Cancer Research
Research into compounds with similar structures has also extended into the field of cancer, where they have been evaluated for their cytotoxicity against various cancer cell lines. This suggests potential applications in the development of new chemotherapeutic agents.
- The synthesis and cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of benzofuro[2,3-b]quinoline and related compounds demonstrated growth inhibition properties against a series of cancer cell lines, indicating their potential use in cancer treatment (Bu, Deady, & Denny, 2000).
Antiproliferative Activity
The exploration of antiproliferative activities against human cancer cells by compounds sharing structural features with the query compound highlights the potential for their use in cancer therapy, particularly through mechanisms such as tubulin polymerization inhibition.
- A study on indenopyrazoles, related in structural complexity, identified a compound with promising antiproliferative activity toward human cancer cells, functioning through tubulin polymerization inhibition (Minegishi et al., 2015).
特性
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-30-23(15-22(29-30)17-6-5-7-19(14-17)33-2)25(32)28-18-10-12-31(13-11-18)24-20-8-3-4-9-21(20)26-16-27-24/h5-7,14-16,18H,3-4,8-13H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPGQNJAWQHIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2563564.png)
![Ethyl 5-[[2-(3-methylphenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563566.png)


![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine](/img/structure/B2563570.png)
![5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2563573.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B2563576.png)

![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2563580.png)


![3-amino-4-(furan-2-yl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2563586.png)

